![molecular formula C30H46O4 B1590484 3-Oxopomolic acid CAS No. 13849-90-6](/img/structure/B1590484.png)
3-Oxopomolic acid
Overview
Description
3-Oxopomolic acid (3-OPA) is a naturally occurring organic compound that can be found in many plants and animals. It is an important biochemical component of the biosynthesis of fatty acids, and it has been studied for its potential applications in the fields of biochemistry, physiology, and drug development.
Scientific Research Applications
3-Oxopomolic Acid: A Comprehensive Analysis of Scientific Research Applications
Cholesterol Regulation: 3-Oxopomolic acid has been identified as a triterpenoid that significantly inhibits cholesterol ester accumulation. It suppresses the activity of acyl coenzyme A:cholesterol acyltransferase (ACAT), which is crucial in cholesterol regulation within the body .
Antiviral Properties: Research indicates that 3-Oxopomolic acid exhibits increased anti-HSV-1 (Herpes Simplex Virus type 1) activity in vitro. It is suggested to be four to ten times as potent as corresponding parent 3-hydroxy compounds in combating viral infections .
Enzyme Inhibition: A study has revealed that 3-Oxopomolic acid derived from Malus domestica (Fuji apples) can act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in various biological processes including inflammation and blood pressure regulation .
Potential Therapeutic Applications: The inhibitory and antiviral activities of 3-Oxopomolic acid suggest potential therapeutic applications, particularly in the development of treatments for conditions related to cholesterol metabolism and viral infections.
Food Industry Applications: While not directly linked to 3-Oxopomolic acid, research on exopolysaccharides produced by lactic acid bacteria, which share similar chemical characteristics, indicates potential applications in enhancing the texture and rheological properties of fermented food products .
Safety and Hazards
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSQSVDAUIWJH-OOPGADJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317909 | |
Record name | Pomonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxopomolic acid | |
CAS RN |
13849-90-6 | |
Record name | Pomonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pomonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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